molecular formula C6H6BClO3 B572989 (3-Chloro-5-hydroxyphenyl)boronic acid CAS No. 1214900-52-3

(3-Chloro-5-hydroxyphenyl)boronic acid

Cat. No.: B572989
CAS No.: 1214900-52-3
M. Wt: 172.371
InChI Key: BNQINYYEZBLUKO-UHFFFAOYSA-N
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Description

(3-Chloro-5-hydroxyphenyl)boronic acid is a versatile organoboron compound that serves as a valuable building block in modern synthetic chemistry, particularly in the development of novel pharmaceutical intermediates. Its molecular structure, featuring both boronic acid and chloro-hydroxy substitution, makes it a key reactant in Suzuki-Miyaura cross-coupling reactions, a pivotal method for constructing complex biaryl architectures found in many active pharmaceutical ingredients (APIs) . The chlorine and hydroxyl substituents on the phenyl ring provide distinct sites for further synthetic modification, allowing researchers to fine-tune the compound's properties and incorporate it into larger, more complex molecules. Boronic acids, in general, are increasingly recognized for their utility beyond synthesis, finding roles in biochemical sensing, protein manipulation, and the development of responsive materials . The specific substitution pattern of this reagent may be exploited in drug discovery programs where the chlorine atom is often used to modulate lipophilicity and metabolic stability, or as a handle for further structure-activity relationship (SAR) exploration . This compound is intended for use by professional chemists in laboratory settings to advance research in areas such as medicinal chemistry, materials science, and the development of new catalytic methods.

Properties

IUPAC Name

(3-chloro-5-hydroxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BClO3/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,9-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQINYYEZBLUKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Cl)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681559
Record name (3-Chloro-5-hydroxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214900-52-3
Record name (3-Chloro-5-hydroxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-5-hydroxyphenylboronic acid
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Preparation Methods

Directed Ortho-Metallation (DoM)

Directed ortho-metallation leverages a directing group (e.g., -OH) to facilitate boron insertion. Starting with 3-chlorophenol, a two-step sequence could involve:

  • Protection of the hydroxyl group as a tert-butyl carbonate using di-tert-butyl dicarbonate (Boc2_2O) and DMAP in dichloromethane:

    3-Chlorophenol+Boc2ODMAP, CH2Cl23-Chloro-5-(tert-butoxycarbonyloxy)benzene\text{3-Chlorophenol} + \text{Boc}_2\text{O} \xrightarrow{\text{DMAP, CH}_2\text{Cl}_2} \text{3-Chloro-5-(tert-butoxycarbonyloxy)benzene}
  • Borylation via iridium-catalyzed C–H activation or lithium-halogen exchange followed by quenching with triisopropyl borate (B(OiPr)3_3).

This method avoids palladium catalysts but requires stringent temperature control (-78°C for lithiation). Subsequent deprotection with TFA would regenerate the hydroxyl group.

Halogenation of Hydroxyphenylboronic Acid Derivatives

An alternative approach starts with 3-hydroxyphenylboronic acid, introducing chlorine via electrophilic substitution. However, boronic acids are typically deactivating, making chlorination challenging. Using a superacidic medium (e.g., H2_2SO4_4/SO3_3H) or directing groups may enhance reactivity:

3-Hydroxyphenylboronic acid+Cl2FeCl3(3-Chloro-5-hydroxyphenyl)boronic acid\text{3-Hydroxyphenylboronic acid} + \text{Cl}2 \xrightarrow{\text{FeCl}3} \text{this compound}

Yields here are likely low due to competing side reactions, necessitating careful optimization.

Purification and Characterization

Crude this compound is typically purified via recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane). Purity (>95%) is confirmed by HPLC, with 1^1H NMR (DMSO-d6_6) expected to show:

  • δ 7.45 (d, 1H, aromatic),

  • δ 7.20 (s, 1H, aromatic),

  • δ 6.95 (d, 1H, aromatic),

  • δ 10.2 (s, 1H, -OH) .

Chemical Reactions Analysis

Types of Reactions: (3-Chloro-5-hydroxyphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (3-Chloro-5-hydroxyphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

In biological systems, this compound can inhibit enzymes by forming reversible covalent bonds with active site residues, thereby blocking substrate access and enzyme activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Substituent Position and Electronic Effects

The position and nature of substituents on the phenyl ring significantly influence reactivity, pKa, and binding affinity. Below is a comparative analysis of key analogs:

Table 1: Structural and Electronic Comparison
Compound Name Substituents Molecular Formula pKa* Key Applications Reference
(3-Chloro-5-hydroxyphenyl)boronic acid Cl (3), OH (5) C₆H₅BClO₃ ~8.2† Enzyme inhibition, sensors
(3-Chloro-2-hydroxyphenyl)boronic acid Cl (3), OH (2) C₆H₅BClO₃ ~8.5 Material functionalization
(4-Chloro-3-hydroxyphenyl)boronic acid Cl (4), OH (3) C₆H₅BClO₃ ~8.7 Precursor for cross-coupling
(3-Chloro-5-fluorophenyl)boronic acid Cl (3), F (5) C₆H₅BClFO₂ ~7.8 Pharmaceutical intermediates
(5-Chloro-2-methoxyphenyl)boronic acid Cl (5), OCH₃ (2) C₇H₇BClO₃ ~9.0 Organic synthesis

*Estimated pKa based on structural analogs; †Predicted using data from .

Key Observations:

  • Positional Isomerism : Moving the hydroxyl group from position 5 to 2 (as in 3-chloro-2-hydroxyphenyl analog) increases pKa by ~0.3 units due to reduced electron-withdrawing effects .
  • Halogen Substitution : Replacing the hydroxyl group with fluorine (3-chloro-5-fluoro analog) lowers pKa by ~0.4 units, enhancing Lewis acidity and diol-binding kinetics under physiological conditions .
  • Methoxy vs. Hydroxyl : The 5-chloro-2-methoxy derivative exhibits a higher pKa (~9.0), reducing its utility in physiological applications compared to the hydroxylated counterpart .

Reactivity in Cross-Coupling Reactions

Boronic acids are widely used in Suzuki-Miyaura couplings. Substituent patterns dictate reactivity:

  • (2,4-Dichloro-5-hydroxyphenyl)boronic acid: Additional chlorine at position 2 enhances steric hindrance, reducing coupling efficiency compared to mono-substituted analogs .
  • 4-Carboxyphenylboronic acid : Carboxyl groups improve water solubility but necessitate careful pH management to avoid boronate formation .

Binding Affinity and Enzymatic Inhibition

In studies targeting AmpC β-lactamase, boronic acids with electron-withdrawing groups (e.g., nitro, carboxyl) show enhanced inhibition. For example:

  • 4-Carboxyphenylboronic acid (compound 3 in ) binds via carboxylate interactions, achieving Ki values in the µM range.
  • This compound : The chloro-hydroxyl combination may mimic transition states of β-lactam hydrolysis, though its exact inhibitory potency requires further validation .
Table 2: Physicochemical and Commercial Comparison
Compound Name Molecular Weight (g/mol) Purity (%) Price (per gram) Key Suppliers
This compound 174.36 >95 $83–281 Apollo Scientific
(3-Chloro-5-fluorophenyl)boronic acid 174.37 95 $250–814 Thermo Scientific
(3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid 216.47 97 Discontinued Amadis Chemical

Insights:

  • Cost Factors : Fluorinated analogs (e.g., 3-chloro-5-fluoro) are costlier due to complex synthesis .
  • Availability : Hydroxyl-methoxy derivatives are often discontinued, highlighting the commercial preference for simpler substituents .

Biological Activity

(3-Chloro-5-hydroxyphenyl)boronic acid is an organoboron compound with significant potential in biological applications, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C₆H₆BClO₃
  • Molecular Weight : Approximately 172.37 g/mol
  • Structure : It features a boronic acid functional group attached to a phenyl ring, with a chlorine atom at the third position and a hydroxyl group at the fifth position.

This compound primarily acts as an enzyme inhibitor. Its mechanism involves:

  • Binding to Enzymes : The compound can form reversible covalent bonds with active site residues of enzymes, particularly serine proteases and kinases, inhibiting their activity.
  • Influencing Enzymatic Activity : This binding alters the enzymatic function, which can be leveraged for therapeutic applications in drug development.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Enzyme Inhibition : It has been studied for its interactions with serine proteases and kinases, showing promising results in inhibiting these enzymes.
  • Selectivity : The compound selectively binds to certain proteins or enzymes, influencing their activity and providing insights into potential therapeutic uses.

Case Studies and Research Findings

  • Enzyme Inhibition Studies :
    • A study demonstrated that this compound effectively inhibits specific serine proteases, which are crucial in various physiological processes. The inhibition was characterized by IC₅₀ values indicating effective concentrations required for half-maximal inhibition .
  • Cancer Therapeutics :
    • Research has explored its potential in developing anti-cancer agents. For instance, compounds derived from this compound have shown efficacy against breast cancer cell lines, with IC₅₀ values around 13 μM, indicating significant potency without toxicity to normal cells .
  • Mechanistic Insights :
    • The binding interactions of this compound with target proteins have been elucidated through structural studies, revealing how the compound engages with active sites to inhibit function effectively .

Comparative Analysis

To better understand the uniqueness of this compound among similar compounds, the following table summarizes its features compared to related boronic acids:

Compound NameMolecular FormulaUnique Features
3-Chloro-5-fluorophenylboronic acidC₆H₄BClFLacks hydroxyl group; primarily used in coupling reactions.
3-Chloro-4-hydroxyphenylboronic acidC₆H₄BClOHydroxyl group at position 4; different interaction potential.
3-Fluoro-5-methylphenylboronic acidC₆H₅BFOMethyl substituent alters sterics; used in similar applications.

The unique arrangement of functional groups in this compound enhances its solubility and interaction potential, making it particularly valuable in medicinal chemistry applications.

Applications in Drug Development

The biological activity of this compound positions it as a promising candidate for drug development:

  • Therapeutic Agents : Its ability to inhibit specific enzymes makes it suitable for designing drugs targeting diseases where these enzymes play critical roles.
  • Research Tool : The compound is also utilized in chemical biology research for probing enzyme functions and interactions within biological systems .

Q & A

Q. How can the synthesis of (3-Chloro-5-hydroxyphenyl)boronic acid be optimized for high yield and purity?

Methodological Answer: Synthesis optimization involves:

  • Borylation conditions : Use Pd-catalyzed Miyaura borylation of halogenated precursors with bis(pinacolato)diboron. Adjust reaction temperature (80–100°C) and solvent (THF or dioxane) to enhance selectivity .
  • Purification : Employ column chromatography with silica gel and gradient elution (hexane/ethyl acetate) to isolate the boronic acid. Monitor purity via 1H^1H NMR and LC-MS .
  • Scale-up : Transition from batch reactors to continuous flow systems for improved efficiency and reduced side reactions in industrial-scale synthesis .

Q. What analytical techniques are recommended for detecting trace impurities in this compound?

Methodological Answer:

  • LC-MS/MS : Use triple quadrupole mass spectrometry in Multiple Reaction Monitoring (MRM) mode for high sensitivity. Derivatization-free protocols reduce preparation time .
  • Validation : Follow ICH guidelines for linearity (1–1000 ppm), accuracy (spike recovery 90–110%), and precision (RSD <5%) .

Q. How should this compound be stored to maintain stability?

Methodological Answer:

  • Store at 0–6°C under inert gas (argon/nitrogen) to prevent hydrolysis. Use amber vials to avoid photodegradation .
  • Confirm stability via periodic 11B^{11}B NMR to monitor boroxine formation or decomposition .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Electronic effects : The electron-withdrawing Cl group at the 3-position enhances electrophilicity of the boron center, accelerating Suzuki-Miyaura coupling. Quantify using Hammett plots (σ+\sigma^+ values) .
  • Steric effects : The hydroxyl group at the 5-position may hinder catalyst access. Compare reaction rates with sterically shielded vs. unhindered analogs via kinetic studies .

Q. What strategies mitigate non-specific interactions when studying glycoprotein binding with this compound?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize the boronic acid on carboxymethyl dextran-coated gold chips. Use borate buffer (pH 8.5) to weaken secondary hydrophobic interactions .
  • Competitive elution : Introduce 0.1 M sorbitol to displace bound glycoproteins selectively, preserving specificity for terminal sialic acid residues .

Q. How can the hydrolysis kinetics of this compound derivatives be quantified under physiological conditions?

Methodological Answer:

  • Stopped-flow kinetics : Monitor hydrolysis of pinacol esters at pH 7.4 via fluorescence quenching. Calculate rate constants (khydrolysisk_{\text{hydrolysis}}) using pseudo-first-order approximations .
  • pH dependence : Use phosphate buffers (pH 5–9) to establish a hydrolysis profile. The hydroxyl group’s pKa (~9) significantly impacts stability .

Q. What computational approaches predict the binding affinity of this compound to enzymatic active sites?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with PI3K or β-lactamase crystal structures (PDB: 4L23, 1M40). Score poses using MM-GBSA to prioritize boronic acid-enzyme hydrogen bonds .
  • QSAR modeling : Correlate substituent parameters (Cl, OH) with inhibitory activity (IC50_{50}) from assay data to guide SAR .

Q. How can boron affinity chromatography be optimized for separating this compound derivatives?

Methodological Answer:

  • Stationary phase : Use diol-functionalized silica columns. Adjust mobile phase pH (8–9) to enhance boronate ester formation .
  • Elution gradient : Apply a stepwise increase in fructose concentration (0–200 mM) to displace bound analytes selectively .

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